molecular formula C20H19ClN2O3 B11646376 Ethyl 7-chloro-4-[(2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 7-chloro-4-[(2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B11646376
M. Wt: 370.8 g/mol
InChI Key: AUHDTEQSVADGGM-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-[(2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-4-[(2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions

    Quinoline Core Formation: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Amination: The amino group is introduced by reacting the chloroquinoline intermediate with 2-methoxyaniline under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or chloro groups, converting them to amino or hydrogen groups, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or thiourea under reflux conditions.

Major Products

    Oxidation: Quinoline N-oxides, carboxylic acids.

    Reduction: Amino derivatives, dechlorinated products.

    Substitution: Aminoquinolines, thiolquinolines.

Scientific Research Applications

Ethyl 7-chloro-4-[(2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-malarial, anti-cancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand the mechanism of action of quinoline derivatives in biological systems.

    Chemical Probes: Serves as a chemical probe to study enzyme inhibition and receptor binding in pharmacological research.

    Industrial Applications: Potential use in the synthesis of dyes, pigments, and other industrial chemicals due to its stable quinoline structure.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-4-[(2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known anti-malarial drug with a similar quinoline structure but different substituents.

    Quinoline-3-carboxylates: A class of compounds with varying substituents at different positions on the quinoline ring.

    Methoxyquinolines: Compounds with methoxy groups at different positions on the quinoline ring.

Uniqueness

Ethyl 7-chloro-4-[(2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development.

This compound’s unique properties and potential applications make it a significant subject of study in various scientific fields

Properties

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

ethyl 7-chloro-4-(2-methoxyanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C20H19ClN2O3/c1-4-26-20(24)14-11-22-18-12(2)15(21)10-9-13(18)19(14)23-16-7-5-6-8-17(16)25-3/h5-11H,4H2,1-3H3,(H,22,23)

InChI Key

AUHDTEQSVADGGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=CC=C3OC)Cl)C

Origin of Product

United States

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